Benzo[d]isoxazole-4-carboxylic acid
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Overview
Description
Benzo[d]isoxazole-4-carboxylic acid is a heterocyclic compound that features a fused benzene and isoxazole ring system. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Isoxazole derivatives have been found to have significant biological interests .
Mode of Action
Isoxazole derivatives are known to bind to biological targets based on their chemical diversity .
Biochemical Pathways
Isoxazole derivatives are known to have a wide range of biological activities, including anticancer, antibacterial, and antimicrobial activity .
Result of Action
Isoxazole derivatives are known to have a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
It is known that isoxazole derivatives can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, such as by acting as enzyme inhibitors or activators
Cellular Effects
Isoxazole derivatives have been shown to influence cell function in various ways . For example, they can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that isoxazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[d]isoxazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require specific catalysts and conditions, such as the use of 18-crown-6 catalyst, potassium carbonate, and toluenesulfonyl chloride at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods focus on eco-friendly and efficient synthesis strategies to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: Benzo[d]isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzo[d]isoxazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Comparison with Similar Compounds
Oxazole: A five-membered ring with one oxygen and one nitrogen atom at positions 1 and 3.
Isoxazole: Similar to Benzo[d]isoxazole-4-carboxylic acid but without the fused benzene ring.
Oxadiazole: A five-membered ring containing two nitrogen atoms and one oxygen atom.
Uniqueness: this compound is unique due to its fused benzene and isoxazole ring system, which imparts distinct chemical and biological properties. This structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1,2-benzoxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)5-2-1-3-7-6(5)4-9-12-7/h1-4H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFZSDFKWICTCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NOC2=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1554164-82-7 |
Source
|
Record name | benzo[d]isoxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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